

TC-N 1752 stock solution preparation and storage

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Compound of Interest		
Compound Name:	TC-N 1752	
Cat. No.:	B15588173	Get Quote

Application Notes and Protocols: TC-N 1752 A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

TC-N 1752 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals.[3][4] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, highlighting this channel as a key therapeutic target for analgesic drug development.[4][5] TC-N 1752 exhibits state-dependent inhibition of Nav1.7, with a higher affinity for the inactivated state of the channel.[3] These application notes provide detailed protocols for the preparation, storage, and use of TC-N 1752 in both in vitro and in vivo research settings.

Data Presentation

The following tables summarize the key quantitative data for **TC-N 1752**.

Table 1: Chemical and Physical Properties of TC-N 1752



Property	Value
Molecular Weight	516.52 g/mol
Formula	C25H27F3N6O3
Purity	≥98% (HPLC)
CAS Number	1211866-85-1

Table 2: Solubility of TC-N 1752

Solvent	Maximum Concentration
DMSO	100 mM
1 eq. HCl	10 mM

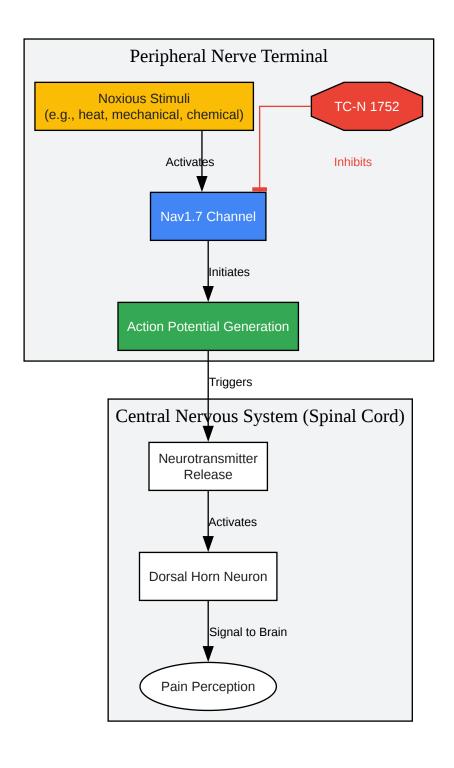
Table 3: Inhibitory Activity (IC50) of TC-N 1752 on Human Nav Channels

Channel Subtype	IC ₅₀ (μM)
hNav1.7	0.17
hNav1.3	0.3
hNav1.4	0.4
hNav1.5	1.1
hNav1.9	1.6

Signaling Pathway

TC-N 1752 exerts its analgesic effect by blocking the Nav1.7 channel in nociceptive neurons. This prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to noxious stimuli. The diagram below illustrates the role of Nav1.7 in the nociceptive signaling pathway.





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Nav1.7's role in the nociceptive signaling pathway.

Experimental Protocols

1. Stock Solution Preparation and Storage



This protocol details the preparation and storage of a 100 mM stock solution of **TC-N 1752** in DMSO.

Materials:

- TC-N 1752 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Allow the vial of TC-N 1752 powder to equilibrate to room temperature for at least 60 minutes before opening.[5]
- To prepare a 100 mM stock solution, add the appropriate volume of DMSO to the vial of TC-N 1752. For example, to 1 mg of TC-N 1752 (MW: 516.52), add 19.36 μL of DMSO.
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
- When ready to use, thaw an aliquot at room temperature and ensure any precipitate is fully redissolved before further dilution into aqueous buffers.





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Workflow for **TC-N 1752** stock solution preparation.

2. In Vitro Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the use of **TC-N 1752** to inhibit Nav1.7 currents in a whole-cell patch-clamp assay using HEK293 cells stably expressing human Nav1.7.

Materials:

- HEK293 cells stably expressing hNav1.7
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Micropipette puller
- Microforge
- TC-N 1752 stock solution (100 mM in DMSO)
- External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
- Perfusion system

Procedure:

- Culture HEK293-hNav1.7 cells to 50-70% confluency on glass coverslips.
- Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-4 M Ω when filled with the internal solution.
- Transfer a coverslip with cells to the recording chamber on the patch-clamp rig and perfuse with the external solution.



- Establish a gigaohm seal between the patch pipette and a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -120 mV.
- Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 50 ms.
- Establish a stable baseline recording of the Nav1.7 current.
- Prepare working solutions of TC-N 1752 by diluting the stock solution in the external solution to the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μM). The final DMSO concentration should be kept below 0.1%.
- Apply the different concentrations of TC-N 1752 to the cell using the perfusion system and record the inhibition of the Nav1.7 current.
- To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -70 mV for 500 ms) can be used to inactivate a population of channels before the test pulse.
- Analyze the data to determine the IC₅₀ of TC-N 1752.
- 3. In Vivo Protocol: Formalin-Induced Pain Model in Mice

This protocol outlines the use of **TC-N 1752** to assess its analgesic efficacy in the formalin-induced inflammatory pain model in mice.[7][8][9]

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- TC-N 1752
- Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
- Formalin solution (2.5% in saline)
- Plexiglass observation chambers with mirrors



- Video recording equipment (optional)
- Syringes and needles for administration

Procedure:

- Acclimatize the mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
- Prepare the TC-N 1752 formulation in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
- Administer TC-N 1752 or vehicle to the mice via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).
- After the appropriate pre-treatment time (e.g., 60-120 minutes for p.o. administration), inject
 μL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
- Immediately place the mouse back into the observation chamber and start recording the nocifensive behavior (licking and biting of the injected paw).
- The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin injection), representing acute nociceptive pain, and the late phase (15-40 minutes post-formalin injection), representing inflammatory pain.
- Quantify the total time spent licking and biting the injected paw in each phase.
- Analyze the data to determine the effect of TC-N 1752 on both phases of the formalininduced pain response.

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